(S)-2-(4-Fluorophenyl)pyrrolidine: A Core Scaffold in Modern Drug Discovery
(S)-2-(4-Fluorophenyl)pyrrolidine: A Core Scaffold in Modern Drug Discovery
(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with potentially enhanced metabolic stability and binding affinity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key structural motif in the development of new pharmaceuticals.
Chemical and Physical Properties
It is crucial to distinguish between the specific enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, and its racemic mixture, 2-(4-Fluorophenyl)pyrrolidine. While the CAS number for the (S)-enantiomer is 298690-90-1 , the more commonly cited CAS number 72216-06-9 refers to the racemic mixture.[1][2][3][4][5] The majority of publicly available experimental data pertains to this racemic mixture.
The properties of 2-(4-Fluorophenyl)pyrrolidine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 298690-90-1 ((S)-enantiomer) 72216-06-9 (racemic) | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂FN | [1][2][3][4][5] |
| Molecular Weight | 165.21 g/mol | [1][2][3][4][5] |
| Appearance | Light yellow liquid | [3] |
| Storage Temperature | 0-8°C | [3] |
| Purity | ≥ 96% | [3] |
| XLogP3-AA | 1.9 | [4][5] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 12 Ų | [4][5] |
| Complexity | 141 | [4][5] |
Stereoselective Synthesis
The synthesis of enantiomerically pure 2-arylpyrrolidines such as (S)-2-(4-Fluorophenyl)pyrrolidine is a key challenge in medicinal chemistry. Traditional methods often result in racemic mixtures, requiring further resolution steps. Modern asymmetric synthesis strategies offer more direct routes to the desired enantiomer. One such state-of-the-art method is the biocatalytic reduction of the corresponding 2-aryl-Δ¹-pyrroline precursor using stereoselective imine reductases (IREDs).[1][2]
Representative Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a general method for the synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine via the asymmetric reduction of 2-(4-fluorophenyl)-Δ¹-pyrroline using an (S)-selective imine reductase.[1][2]
Step 1: Synthesis of 2-(4-fluorophenyl)-Δ¹-pyrroline (Precursor)
The precursor can be synthesized via standard organic chemistry methods, for instance, by the condensation of 4-amino-1-(4-fluorophenyl)butan-1-one.
Step 2: Asymmetric Bioreduction
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Reagents: To the buffer, add the 2-(4-fluorophenyl)-Δ¹-pyrroline substrate (e.g., 10 mM final concentration). Add a glucose source (e.g., 50 mM glucose) and NADP⁺ (e.g., 1 mM).
-
Enzymes: Add glucose dehydrogenase (GDH) for cofactor regeneration and the (S)-selective imine reductase (e.g., SvIR).[1][2]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.
-
Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess (ee) of the product.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically basified with an aqueous solution of NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography to yield the highly enantiopure (S)-2-(4-Fluorophenyl)pyrrolidine.
Caption: General workflow for the biocatalytic synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine.
Applications in Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8][9] The 2-arylpyrrolidine motif, in particular, serves as a versatile starting point for the synthesis of compounds targeting a wide range of biological receptors and enzymes. The incorporation of a 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also improve binding interactions with target proteins through favorable electronic and steric effects.
While (S)-2-(4-Fluorophenyl)pyrrolidine itself is not typically a final drug product, it is a crucial intermediate for creating more complex molecules. Its utility lies in its ability to be further functionalized at the nitrogen atom to explore structure-activity relationships (SAR).
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Derivatives containing a fluorinated pyrrolidine core have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[10][11] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The pyrrolidine moiety often serves to anchor the inhibitor within the active site of the enzyme, while modifications at the nitrogen atom are used to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical workflow illustrating the use of the core scaffold in drug discovery.
Safety and Handling
Based on the GHS information provided for the racemic mixture, 2-(4-Fluorophenyl)pyrrolidine should be handled with care.[4] It is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(S)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block for the synthesis of novel, high-value pharmaceutical compounds. Its defined stereochemistry and the presence of the fluorophenyl group provide a solid foundation for the design of potent and selective therapeutic agents. Advances in stereoselective synthesis, particularly biocatalytic methods, have made this and related chiral pyrrolidines more accessible, paving the way for their increased application in the discovery and development of next-generation medicines.
References
- 1. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
